molecular formula C7H7F3N2 B12968051 4-(2,2,2-Trifluoroethyl)pyridin-2-amine

4-(2,2,2-Trifluoroethyl)pyridin-2-amine

Cat. No.: B12968051
M. Wt: 176.14 g/mol
InChI Key: QQVSVGLVSVCMMY-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)pyridin-2-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of a trifluoroethyl group attached to the pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific research fields due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)pyridin-2-amine typically involves the reaction of pyridine derivatives with trifluoroethylating agents. One common method is the reaction of 2-chloropyridine with 2,2,2-trifluoroethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various derivatives depending on the reducing agent.

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)pyridin-4-amine

Comparison

Compared to similar compounds, 4-(2,2,2-Trifluoroethyl)pyridin-2-amine has unique properties due to the presence of the trifluoroethyl group. This group enhances the compound’s stability and reactivity, making it more suitable for certain applications. Additionally, the trifluoroethyl group can influence the compound’s interaction with biological targets, providing distinct pharmacological profiles.

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)pyridin-2-amine

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)4-5-1-2-12-6(11)3-5/h1-3H,4H2,(H2,11,12)

InChI Key

QQVSVGLVSVCMMY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CC(F)(F)F)N

Origin of Product

United States

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